5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole
Description
Properties
IUPAC Name |
5-iodo-3-methylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2S/c1-4-3-10-6-8-2-5(7)9(4)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKGHZLZQYZUOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(N12)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation with α-Iodomethyl Ketones
A pivotal step in the synthesis is the reaction of 2-amino-1,3-thiazole or analogs with α-iodomethyl ketones. This reaction proceeds via nucleophilic attack of the endocyclic nitrogen on the α-iodoketone, resulting in the formation of 2-amino-1,3-thiazolium iodides, which are key intermediates.
- Reaction conditions: Room temperature, acetone as solvent, absence of base or catalyst.
- Reaction time: Typically 6–9 hours.
- Yields: Moderate to good, around 51–74%.
| Reactant | Amount (mmol) | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-1,3-thiazole derivative | 1.3 | Acetone | 6–9 | 51–74 |
The precipitated 2-amino-1,3-thiazolium iodides are isolated by filtration and washing with acetone and ether, then dried under vacuum.
Cyclization to Imidazo[2,1-b]thiazolium Salts
The isolated iodides undergo cyclization to form the fused imidazo[2,1-b]thiazolium ring system. This transformation can be induced by:
- Storage in DMSO solution.
- Slight heating in methanol.
The cyclization is evidenced by:
- Disappearance of methylene proton signals in ^1H NMR (5.4–6.4 ppm).
- Appearance of vinyl proton signals at 8.4–9.0 ppm corresponding to the imidazo ring.
This step converts linear 2-aminothiazolium salts into the fused heterocyclic structure, which can further react with iodine to form triiodides.
Iodination to Form 5-Iodo Derivative
The final iodination step introduces the iodine atom at the 5-position of the imidazo[2,1-b]thiazole ring. This is typically achieved by treatment with elemental iodine under mild conditions.
- The reaction proceeds smoothly due to the activated heterocyclic ring.
- The resulting 5-iodo derivatives are often isolated as triiodide salts.
- Characterization by NMR confirms the substitution pattern.
Summary of Reaction Scheme
Experimental Data and Characterization
- [^1H NMR (DMSO-d6)](pplx://action/followup): Vinyl proton signals at 8.4–9.0 ppm indicate successful cyclization and iodination.
- [^13C NMR](pplx://action/followup): Signals corresponding to the fused ring carbons and methyl substituent confirm structure.
- Elemental analysis: Matches calculated values for carbon, hydrogen, nitrogen, iodine, and sulfur.
- Yield: Overall yields from starting amino-thiazole to iodinated product range between 50–75%.
Mechanistic Insights and Computational Support
Density Functional Theory (DFT) calculations (B3LYP/DGDZVP) support the feasibility of the cyclization and iodination steps, showing favorable energetics for ring closure and iodine substitution in polar solvents like DMSO.
Alternative Synthetic Routes
While the primary method involves α-iodoketones, related literature describes:
- Condensation of ethyl bromopyruvate with thiourea to form thiazole intermediates.
- Subsequent cyclization with phenacyl bromides under reflux.
- Functionalization via sulfonyl piperazine conjugation for biological activity studies.
However, these routes are more complex and less direct for the specific 5-iodo-3-methylimidazo[2,1-b]thiazole synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and nucleophiles like amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) may be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
Anticancer Activity
One of the primary applications of 5-iodo-3-methylimidazo[2,1-b][1,3]thiazole is its potential as an anticancer agent. Studies have shown that derivatives of imidazo[2,1-b]thiazole exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds synthesized from this scaffold have demonstrated the ability to inhibit tubulin assembly, which is crucial for cancer cell proliferation. In particular, certain derivatives have been reported to cause cell cycle arrest in the G2/M phase, indicating their potential as effective anticancer agents .
Case Study: Cytotoxic Activity Evaluation
A study evaluated the cytotoxic effects of substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones derived from this compound. The results indicated a mean growth inhibition (GI50) range between 0.04 and 93 μM across various tested compounds. Notably, some compounds were submitted for further development by the National Cancer Institute (NCI) due to their promising activity .
Protein Kinase Inhibition
This compound and its derivatives have also been identified as potential inhibitors of protein kinases (PKs), which play a crucial role in many cellular processes including cell growth and proliferation. The inhibition of PKs is particularly relevant in cancer therapy since many oncogenes encode for these enzymes .
Synthetic Chemistry
In synthetic chemistry, this compound serves as an important building block for the synthesis of more complex heterocyclic compounds. Its reactivity allows for various transformations including electrophilic aromatic substitutions and nucleophilic substitutions .
Synthetic Pathways
The compound can be modified through:
- Reduction : Utilizing agents like sodium borohydride.
- Alkylation/Acylation : Reacting with alkyl halides or acyl halides.
- Cyclization Reactions : Forming fused or spirocyclic compounds depending on functional groups present .
These synthetic strategies expand the library of potential therapeutic agents derived from this compound.
Beyond its anticancer properties, derivatives of this compound have been explored for other biological activities including anti-inflammatory effects and antimicrobial properties. The imidazo[2,1-b]thiazole scaffold has been associated with diverse pharmacological effects due to its ability to interact with various biological targets .
Mechanism of Action
The mechanism of action of 5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to target QcrB, a component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain in Mycobacterium tuberculosis . This interaction disrupts the electron transport chain, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of imidazo[2,1-b][1,3]thiazole derivatives are highly dependent on substituent modifications. Below is a detailed comparison of 5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole with key analogs:
Substituent Effects on Physicochemical Properties
Key Observations :
- The iodo derivative’s larger size may improve lipophilicity compared to bromo or fluoro analogs.
- Methyl vs.
Key Observations :
- COX-2 Inhibition : Bulky C-5 substituents (e.g., amines) improve selectivity, suggesting that iodine’s size may similarly enhance target binding .
- Antimicrobial Activity : Aryl and heteroaryl groups at C-6 (e.g., benzofuran in ) correlate with broad-spectrum activity. The iodo derivative’s lipophilicity may improve membrane penetration in Gram-negative bacteria.
- Antifungal Activity : Thiophene-substituted analogs (e.g., ) show potent effects, but iodine’s electronegativity might alter interactions with fungal enzymes.
Biological Activity
5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the cyclization of appropriate precursors containing thiazole and imidazole moieties. The presence of iodine in the structure enhances its reactivity and potential biological activity. The compound's structure can be represented as follows:
Anticancer Activity
This compound has shown significant anticancer properties across various studies. For instance, it was evaluated against several cancer cell lines including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HT-29 (colon cancer). The compound demonstrated potent cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 3.48 ± 0.14 |
| MDA-MB-231 | 1.2 - 1.3 |
| HT-29 | Not specified |
These results suggest that the compound may interfere with critical cellular processes such as the cell cycle, potentially causing G2/M phase arrest, which is characteristic of tubulin assembly inhibitors .
The mechanisms underlying the anticancer activity of this compound include:
- Inhibition of Tubulin Assembly : Similar to colchicine, this compound disrupts microtubule dynamics, leading to cell cycle arrest.
- Phosphorylation Modulation : It has been noted for its ability to inhibit phosphorylation of key proteins involved in cell survival pathways, such as Akt .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Studies have indicated broad-spectrum efficacy against both bacterial and fungal strains. For example:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Inhibitory |
| Candida albicans | Inhibitory |
This antimicrobial potential is attributed to its ability to disrupt cellular processes in microorganisms .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines : A comprehensive study evaluated a series of imidazo[2,1-b][1,3]thiazole derivatives for their antiproliferative effects against the NCI-60 cell line panel. The compound showed promising results with significant growth inhibition across multiple cancer types.
- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties where this compound was tested against clinical isolates of bacteria and fungi. The results indicated that it could serve as a potential lead compound for developing new antimicrobial agents.
Q & A
Basic: What are the common synthetic routes for 5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole?
The synthesis typically involves cyclocondensation of 2-aminothiazole derivatives with halogenated ketones or esters. For example, imidazolidine-2-thiones react with α-bromoacetophenones in ethanol under reflux to form dihydroimidazo[2,1-b]thiazoles, followed by iodination at the C5 position using N-iodosuccinimide (NIS) . Solvent-free Friedel-Crafts acylation using Eaton’s reagent (P2O5/MeSO3H) is another efficient method, achieving yields >90% by minimizing side reactions .
Advanced: How can reaction conditions be optimized to improve regioselectivity in functionalizing the imidazo[2,1-b]thiazole core?
Regioselective iodination at C5 requires careful control of electrophilic substitution conditions. Nitroso intermediates (e.g., 3-methyl-5-nitroso derivatives) can direct iodination via resonance stabilization of the transition state. Optimizing stoichiometry (1.2–1.5 eq NIS) and temperature (0–25°C) in DMF or DCM enhances selectivity . Computational modeling (DFT) of charge distribution in the heterocycle aids in predicting reactive sites .
Basic: What biological activities are associated with imidazo[2,1-b][1,3]thiazole derivatives?
These compounds exhibit broad pharmacological activities, including:
- Antimicrobial : MIC values as low as 3.53 µM against Mycobacterium tuberculosis .
- Antioxidant : DPPH radical scavenging up to 97% for phenol-substituted derivatives .
- Kinase inhibition : EGFR kinase inhibition (63%) and 5-lipoxygenase inhibition (89%) via competitive binding at ATP pockets .
Advanced: How can researchers resolve contradictions in reported inhibition data (e.g., varying IC50 values)?
Discrepancies may arise from assay conditions (e.g., substrate concentration, pH) or compound purity. Standardized protocols (e.g., fixed DPPH concentration in antioxidant assays ) and orthogonal validation (e.g., SPR for kinase inhibition ) are critical. Meta-analysis of structural analogs (e.g., halogen vs. methoxy substituents) can identify structure-activity trends .
Basic: What analytical techniques are essential for characterizing this compound?
- Purity : TLC on silica gel with UV detection .
- Structural confirmation : ¹H/¹³C NMR (δ 7.8–8.2 ppm for imidazole protons; δ 160–170 ppm for thiazole carbons) .
- Thermal stability : Melting point analysis (capillary method) .
Advanced: What strategies mitigate challenges in spectroscopic characterization of halogenated imidazo-thiazoles?
Heavy atoms like iodine cause signal broadening in NMR. Use high-field instruments (≥500 MHz) and deuterated DMSO-d6 to enhance resolution. For ambiguous NOESY/HSQC data, X-ray crystallography (e.g., Cu-Kα radiation) resolves regiochemistry . Mass spectrometry (HRMS-ESI) confirms molecular ion peaks despite halogen isotopic patterns .
Basic: How do substituents influence the bioactivity of imidazo[2,1-b]thiazoles?
- Electron-withdrawing groups (e.g., I, Cl) : Enhance kinase inhibition by polarizing the π-system for H-bonding with active sites .
- Phenol groups : Boost antioxidant activity via radical stabilization .
- Aryl extensions (e.g., pyridyl) : Improve antitubercular activity by targeting pantothenate synthetase .
Advanced: What mechanistic insights explain the antitubercular activity of this compound?
Docking studies indicate binding to pantothenate synthetase (PS) via halogen-π interactions with Phe255 and His45 residues. The iodine atom’s size and polarizability optimize van der Waals contacts, while the methyl group minimizes steric hindrance . Competitive inhibition kinetics (Ki ~0.2 µM) align with in vitro MIC data .
Basic: What green chemistry approaches are viable for synthesizing this compound?
- Solvent-free conditions : Eaton’s reagent-mediated Friedel-Crafts acylation reduces waste .
- Catalyst-free multicomponent reactions : Combine aryl glyoxals, amines, and 2-aminobenzothiazoles at 80°C to avoid metal catalysts .
Advanced: How can computational methods streamline the development of imidazo[2,1-b]thiazole-based therapeutics?
- DFT calculations : Predict redox potentials to prioritize antioxidant candidates .
- Molecular dynamics (MD) : Simulate target-ligand binding stability (e.g., PS-imidazo-thiazole complexes over 100 ns trajectories) .
- QSAR models : Correlate logP values (<3.5) with blood-brain barrier penetration for CNS-targeted analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
